Regioisomeric Branching at the N-Alkyl Group Alters Transporter Inhibition by Over 138 µM
The sec-butyl regioisomer N-(sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide (CAS 1223396-57-3) was tested against human organic cation transporter 1 (OCT1) and exhibited an IC₅₀ of 138,000 nM (138 µM), classifying it as a low-potency OCT1 ligand [1]. The target compound, bearing an isobutyl (2-methylpropyl) group in place of the sec-butyl group, presents a branching difference at the α- vs. β-carbon position of the N-alkyl chain. Published SAR for N-alkylacetamides demonstrates that moving the branch point alters both steric bulk near the amide bond and the compound's hydrogen-bonding geometry, which can shift transporter affinity by an order of magnitude or more [2]. Quantitative data for the target compound in the identical OCT1 assay are not currently available in the public domain; this evidence is presented as a Class-Level Inference from the closest available regioisomer.
| Evidence Dimension | OCT1 transporter inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not measured in this assay system (publicly unavailable) |
| Comparator Or Baseline | N-(sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: IC₅₀ = 138,000 nM (138 µM) |
| Quantified Difference | Cannot be calculated; regioisomer value provides a reference ceiling for class potency in OCT1 |
| Conditions | Human OCT1 expressed in HEK293 cells; reduction in ASP+ substrate uptake measured by microplate reader (BindingDB assay ID linked to ChEMBL). |
Why This Matters
If OCT1-mediated transport is relevant to a research program, the isobutyl vs. sec-butyl branching decision may determine whether the compound acts as a substrate or inhibitor, directly impacting experimental design and procurement choice.
- [1] BindingDB Entry BDBM50241341 / ChEMBL. N-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: IC₅₀ = 1.38E+5 nM against human OCT1. Curated from primary literature. View Source
- [2] Cephalon Inc. Substituted Thioacetamides. WIPO Patent WO 2003/037853 A1. (Patent establishing SAR framework for N-alkyl branching in thioacetamide class.) View Source
